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Abstract

Disperse Yellow 56 (C.l. 216550; CAS 54077-16-6) is a double azo dye recognized for its
application in the textile industry for dyeing synthetic fibers, particularly polyester. Beyond its
industrial use, there is emerging interest in its potential as a fluorescent probe in biological and
biochemical research. This technical guide provides a comprehensive overview of the known
characteristics of Disperse Yellow 56 and presents detailed experimental protocols for the
determination of its core photophysical properties. Due to the limited availability of specific
quantitative data in the public domain, this guide focuses on standardized methodologies to
enable researchers to characterize the dye in their own laboratories.

Chemical and Physical Properties

Disperse Yellow 56 is an orange powder with a molecular formula of C21H1sNsO2 and a
molecular weight of 369.38 g/mol .[1] It is soluble in acetone and is primarily used to achieve
yellow to brown shades on polyester fabrics.[1] Its chemical structure, which features two azo
groups, is responsible for its chromophoric properties.
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Property Value

Cl Name Disperse Yellow 56
CAS Number 54077-16-6
Molecular Formula C21H15N502
Molecular Weight 369.38 g/mol
Appearance Orange powder
Solubility Soluble in acetone

Photophysical Properties

Detailed quantitative data on the photophysical properties of Disperse Yellow 56 are not
extensively reported in the scientific literature. The following table summarizes the key
photophysical parameters that are essential for the characterization of this dye. The
subsequent sections provide detailed experimental protocols for the determination of these

values.

Parameter Symbol Value

Molar Absorption Coefficient € Data Not Available
Absorption Maximum Aabs Data Not Available
Emission Maximum Aem Data Not Available
Stokes Shift Av Data Not Available
Fluorescence Quantum Yield of Data Not Available
Fluorescence Lifetime T Data Not Available

Experimental Protocols
Determination of Absorption and Emission Spectra

The absorption and emission spectra of a chromophore are fundamental to its characterization
and are highly dependent on the solvent environment, a phenomenon known as
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solvatochromism.
e Sample Preparation:

o Prepare a stock solution of Disperse Yellow 56 in a high-purity solvent (e.g.,
spectroscopic grade acetone or dichloromethane) at a concentration of approximately 1
mM.

o From the stock solution, prepare a series of dilutions in the desired spectroscopic grade
solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone,
ethanol, and dimethyl sulfoxide). The final concentrations should yield an absorbance of
approximately 0.1 at the absorption maximum to minimize inner filter effects.

e Instrumentation:
o Utilize a calibrated UV-Visible spectrophotometer to measure the absorption spectra.

o Employ a calibrated spectrofluorometer equipped with a suitable excitation source (e.g.,
Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) for fluorescence
measurements.

e Measurement:

o Absorption Spectrum: Record the absorption spectrum of the dye in each solvent over a
relevant wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum
absorption (Aabs).

o Emission Spectrum: Excite the sample at its Aabs and record the emission spectrum. The
wavelength at which the highest fluorescence intensity is observed is the emission
maximum (Aem).

o Data Analysis:

o Calculate the Stokes shift (Av) in each solvent, which is the difference between the
absorption and emission maxima.
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Workflow for Determining Absorption and Emission Spectra.

Determination of Fluorescence Quantum Yield (®Pf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is
typically determined relative to a well-characterized fluorescence standard.

e Standard Selection:

o Choose a fluorescence standard with a known quantum yield and with absorption and
emission properties that overlap with those of Disperse Yellow 56. Quinine sulfate in 0.1
M H2S0a4 (®f = 0.54) is a common standard for the blue-green spectral region.

e Sample and Standard Preparation:

o Prepare a series of solutions of both Disperse Yellow 56 and the standard in the same
solvent. The concentrations should be adjusted to give a range of absorbance values
between 0.01 and 0.1 at the excitation wavelength.

e Measurement:

o Measure the absorbance of each solution at the chosen excitation wavelength using a UV-
Visible spectrophotometer.

o Measure the fluorescence emission spectrum for each solution using a
spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other
instrumental parameters for both the sample and the standard.

o Data Analysis:
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o Integrate the area under the emission curve for each spectrum.

o Plot the integrated fluorescence intensity versus absorbance for both the sample and the
standard. The plots should be linear.

o The fluorescence quantum yield of the sample (®f,sample) is calculated using the
following equation:

®f,sample = of,std x (msample / mstd) x (nsample? / nstd?)
where:
» Ofstd is the quantum yield of the standard.

= msample and mstd are the gradients of the linear plots for the sample and standard,
respectively.

= nsample and nstd are the refractive indices of the sample and standard solutions,
respectively.
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Workflow for Determining Fluorescence Quantum Yield.

Determination of Fluorescence Lifetime (1)

Fluorescence lifetime is the average time a molecule spends in the excited state before
returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly
sensitive technique for its measurement.

e Sample Preparation:

o Prepare a dilute solution of Disperse Yellow 56 in a suitable solvent, with an absorbance
of approximately 0.1 at the excitation wavelength.

¢ Instrumentation:

o Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser
diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate
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photomultiplier tube or a single-photon avalanche diode), and timing electronics.

Measurement:

o Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute
suspension of non-dairy creamer) at the excitation wavelength.

o Measure the fluorescence decay of the sample by exciting it with the pulsed laser and
recording the arrival times of the emitted photons relative to the excitation pulses.

Data Analysis:

o The fluorescence decay data is fitted to an exponential decay model, typically using
deconvolution with the IRF. For a single exponential decay, the intensity (I) as a function of
time (t) is given by:

I(t) = A* exp(-t/1)
where:
» Alis the pre-exponential factor.

= Tis the fluorescence lifetime.
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Workflow for Determining Fluorescence Lifetime via TCSPC.
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Potential Applications in Research

While primarily an industrial dye, the potential fluorescent properties of Disperse Yellow 56
open avenues for its use in scientific research. Its hydrophobicity suggests it may partition into
lipid-rich environments, making it a candidate for staining cellular membranes or lipid droplets.
Furthermore, its azo structure could be sensitive to changes in the local microenvironment,
such as pH or redox potential, which could be exploited for developing specific fluorescent
probes.

Conclusion

Disperse Yellow 56 is a commercially available azo dye with potential for use as a fluorescent
probe. This guide has outlined the fundamental chemical and physical information available for
this compound and has provided detailed, standardized protocols for the comprehensive
characterization of its photophysical properties. By following these methodologies, researchers
can obtain the necessary quantitative data to evaluate the suitability of Disperse Yellow 56 for
their specific research applications, from materials science to cellular imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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